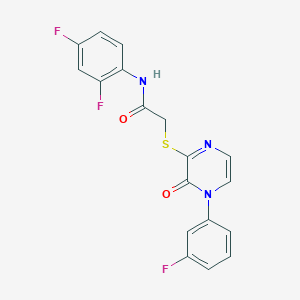
N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H12F3N3O2S and its molecular weight is 391.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H17F3N2O3S and has a molecular weight of 410.41 g/mol. It features a difluorophenyl group and a thioacetamide moiety linked to a pyrazin derivative, which is crucial for its biological activity.
Research indicates that this compound exhibits antineoplastic properties, primarily through inhibition of specific molecular targets involved in cancer cell proliferation. The mechanism involves:
- Inhibition of Kinase Activity : Similar compounds have shown efficacy as inhibitors of the epidermal growth factor receptor (EGFR) pathway, which is critical in various cancers.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, contributing to its anti-cancer effects.
Anticancer Properties
-
In Vitro Studies : Laboratory studies have demonstrated that this compound significantly inhibits the growth of several cancer cell lines. For instance:
- A431 (epidermoid carcinoma)
- Bcap-37 (breast cancer)
- Fadu (head and neck cancer)
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. This suggests a promising therapeutic potential in treating solid tumors.
Additional Biological Activities
Apart from anticancer effects, this compound has also been evaluated for:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, possibly due to its ability to disrupt cellular processes.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C19H17F3N2O3S |
| Molecular Weight | 410.41 g/mol |
| Biological Activities | Anticancer, Antimicrobial |
| In Vitro IC50 Values | Low micromolar range |
| In Vivo Efficacy | Reduced tumor growth in animal models |
| Potential Applications | Cancer therapy, Antimicrobial treatments |
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O2S/c19-11-2-1-3-13(8-11)24-7-6-22-17(18(24)26)27-10-16(25)23-15-5-4-12(20)9-14(15)21/h1-9H,10H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLXNMONZXPOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













